molecular formula C6H7N3O4 B2900488 2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid CAS No. 1174886-25-9

2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

Cat. No.: B2900488
CAS No.: 1174886-25-9
M. Wt: 185.139
InChI Key: QQUGXQWZUAHSFV-UHFFFAOYSA-N
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Description

2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound that contains a pyrazole ring substituted with a methyl group at the 4-position and a nitro group at the 3-position

Safety and Hazards

Safety and hazard analysis involves understanding the risks associated with handling and using the compound. This can include toxicity, flammability, and environmental impact .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid typically involves the nitration of 4-methyl-1H-pyrazole followed by the introduction of an acetic acid moiety. One common method involves the following steps:

    Nitration: 4-methyl-1H-pyrazole is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.

    Acetylation: The nitrated product is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The acetic acid moiety can participate in substitution reactions, such as esterification with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Alcohols, acid catalysts like sulfuric acid or hydrochloric acid.

Major Products Formed

    Reduction: (4-methyl-3-amino-1H-pyrazol-1-yl)acetic acid.

    Substitution: Various esters of this compound.

Scientific Research Applications

2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic and optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (4-methyl-3-nitro-1H-imidazol-1-yl)acetic acid: Similar structure but with an imidazole ring instead of a pyrazole ring.

    (4-methyl-3-nitro-1H-pyrazol-1-yl)propionic acid: Similar structure but with a propionic acid moiety instead of an acetic acid moiety.

Uniqueness

2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid is unique due to the specific combination of the pyrazole ring, nitro group, and acetic acid moiety. This combination imparts distinct chemical and biological properties that are not observed in similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-methyl-3-nitropyrazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-4-2-8(3-5(10)11)7-6(4)9(12)13/h2H,3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUGXQWZUAHSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1[N+](=O)[O-])CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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